molecular formula C16H13N5O3S2 B10877420 N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10877420
M. Wt: 387.4 g/mol
InChI Key: IUAUBCVZFJPZTK-UHFFFAOYSA-N
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Description

N~1~-(2-METHYL-5-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of nitrophenyl, pyridyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHYL-5-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Attachment of the Pyridyl Group: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Final Assembly: Coupling of the intermediate products to form the final compound, often under controlled conditions such as specific temperatures and solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Drug Development: Potential as a pharmacophore in the design of new drugs.

    Biological Studies: Use in studying enzyme interactions and biological pathways.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Use as a standard or reagent in analytical methods.

Mechanism of Action

The mechanism of action of N1-(2-METHYL-5-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-METHYL-5-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: can be compared with other thiadiazole derivatives, nitrophenyl compounds, and pyridyl-containing molecules.

Uniqueness

    Structural Features: The unique combination of functional groups.

    Reactivity: Specific reactivity patterns due to the presence of multiple reactive sites.

    Applications: Distinct applications in various fields due to its unique structure.

For precise and detailed information, consulting scientific literature, databases, and specific research articles would be necessary

Properties

Molecular Formula

C16H13N5O3S2

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13N5O3S2/c1-10-2-3-12(21(23)24)8-13(10)18-14(22)9-25-16-20-19-15(26-16)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22)

InChI Key

IUAUBCVZFJPZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)C3=CC=NC=C3

Origin of Product

United States

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